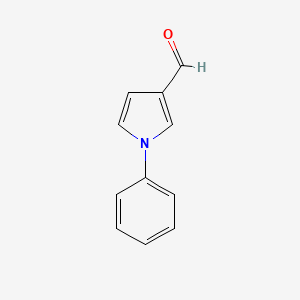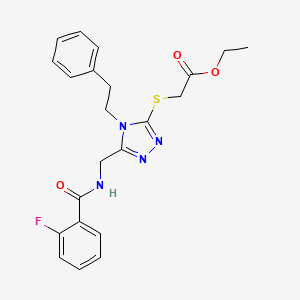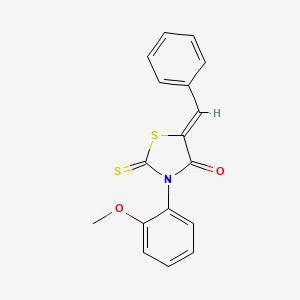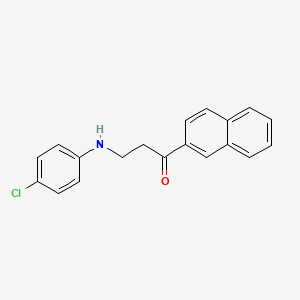
1-苯基-1H-吡咯-3-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-1H-pyrrole-3-carbaldehyde is a chemical compound that belongs to the pyrrole family . It has a molecular weight of 171.2 and its IUPAC name is 1-phenyl-1H-pyrrole-3-carbaldehyde .
Synthesis Analysis
An efficient sequential multi-component method for the synthesis of N-arylpyrrole-3-carbaldehydes has been developed . This reaction involved a proline-catalyzed direct Mannich reaction-cyclization sequence between succinaldehyde and in situ generated Ar/HetAr/indolyl-imines, followed by IBX-mediated oxidative aromatization in one-pot operation .Molecular Structure Analysis
The InChI code for 1-phenyl-1H-pyrrole-3-carbaldehyde is 1S/C11H9NO/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11/h1-9H . The InChI key is BLAZTBDCCWAUMD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-Phenyl-1H-pyrrole-3-carbaldehyde is a liquid at room temperature . The exact values for melting point, boiling point, density, and refractive index are not available .科学研究应用
Pyrrolone Antimalarials Discovery
1-Phenyl-1H-pyrrole-3-carbaldehyde plays a crucial role in the synthesis of pyrrolone derivatives. Researchers have utilized this compound as a reagent in the discovery of novel antimalarial agents. By modifying the pyrrolone scaffold, scientists aim to develop more effective and less toxic drugs to combat malaria .
Organic Synthesis and Medicinal Chemistry
The aldehyde group in 1-phenyl-1H-pyrrole-3-carbaldehyde makes it a versatile building block for organic synthesis. Medicinal chemists often employ it to create structurally diverse compounds. Its reactivity allows for the introduction of various functional groups, making it valuable in drug development and lead optimization .
Fluorinated Pyrrole Derivatives
Researchers have explored the synthesis of fluorinated derivatives of 1-phenyl-1H-pyrrole-3-carbaldehyde. These compounds exhibit unique properties due to the presence of fluorine atoms. Potential applications include materials science, bioimaging, and drug design .
Photophysical Studies and Luminescent Materials
1-Phenyl-1H-pyrrole-3-carbaldehyde derivatives have been investigated for their photophysical properties. Some exhibit fluorescence or phosphorescence, making them interesting candidates for luminescent materials, sensors, and imaging agents. Researchers study their emission behavior and explore applications in optoelectronics .
Catalysis and Asymmetric Synthesis
The pyrrole scaffold in this compound can serve as a chiral ligand in asymmetric catalysis. Researchers have explored its use in metal-catalyzed reactions, such as asymmetric allylation or hydrogenation. These studies contribute to the development of greener and more efficient synthetic methodologies .
Electrochemical Sensors and Biosensors
Functionalized pyrrole derivatives, including 1-phenyl-1H-pyrrole-3-carbaldehyde, have been investigated for their electrochemical properties. Researchers have used them as sensing platforms for detecting analytes such as heavy metals, neurotransmitters, or biomolecules. These sensors find applications in environmental monitoring and medical diagnostics .
安全和危害
作用机制
Target of Action
It’s known that many indole derivatives, which are structurally similar to pyrrole compounds, bind with high affinity to multiple receptors . This suggests that 1-phenyl-1H-pyrrole-3-carbaldehyde may also interact with various biological targets.
Mode of Action
It’s known that indole derivatives can interact with their targets in a variety of ways, leading to different biological effects . It’s plausible that 1-phenyl-1H-pyrrole-3-carbaldehyde may have a similar multi-modal action.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that 1-phenyl-1h-pyrrole-3-carbaldehyde may also affect multiple biochemical pathways .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it’s plausible that 1-phenyl-1H-pyrrole-3-carbaldehyde may have diverse molecular and cellular effects.
属性
IUPAC Name |
1-phenylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAZTBDCCWAUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({2-[4-Cyano-3-(2,6-dichlorophenyl)-5-isoxazolyl]vinyl}amino)benzenecarboxylic acid](/img/structure/B2524447.png)





![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide oxalate](/img/structure/B2524456.png)

![3-(2,5-dimethoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2524459.png)

![5-({5-[(4-Chlorophenyl)methyl]-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl}amino)-2-hydroxybenzoic acid](/img/structure/B2524465.png)

![(3-Fluoro-4-methylphenyl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2524467.png)